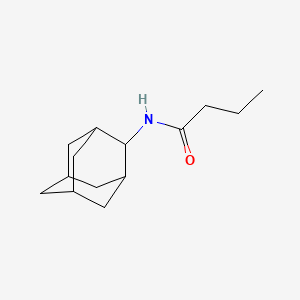
N-2-adamantylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantylbutanamide, also known as N-adamantyl-2-butylamide or ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific research community due to its potential therapeutic applications. It is a derivative of the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.
Wirkmechanismus
The mechanism of action of N-2-adamantylbutanamide involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-2-adamantylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory bowel disease. In addition, it has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-adamantylbutanamide in lab experiments is its potency as a CB1 and CB2 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its relatively recent discovery and limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-2-adamantylbutanamide. One area of interest is its potential as a treatment for chronic pain and other conditions that involve the endocannabinoid system. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the effects of N-2-adamantylbutanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-2-adamantylbutanamide involves the reaction of 2-bromo-1-(adamantan-1-yl)butane with 1H-indazole-3-carboxamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-2-adamantylbutanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have potent agonist activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. This makes it a promising candidate for the development of new drugs for the treatment of conditions such as chronic pain, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-13(16)15-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-12,14H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBUSRFJZZEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-adamantylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

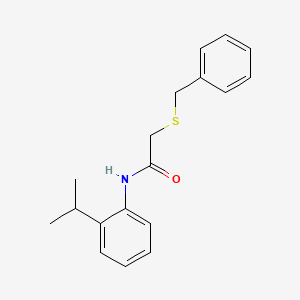

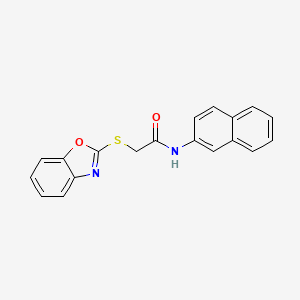
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
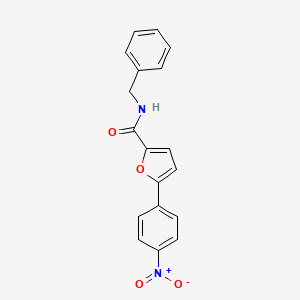
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)
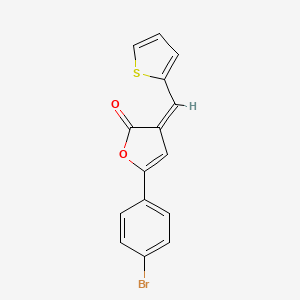
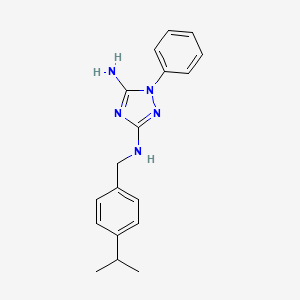

![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)
